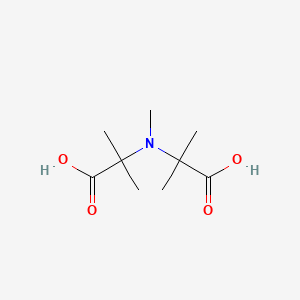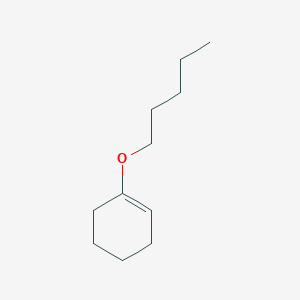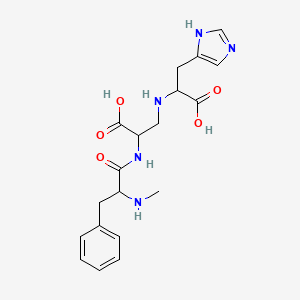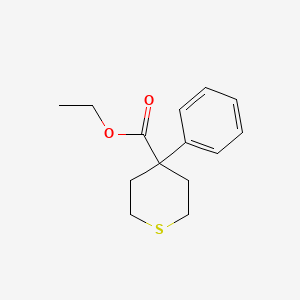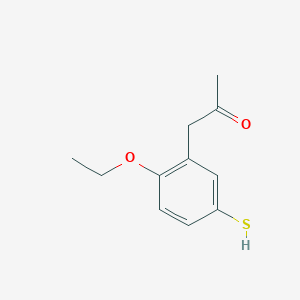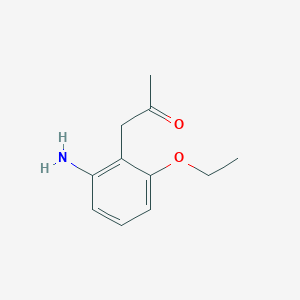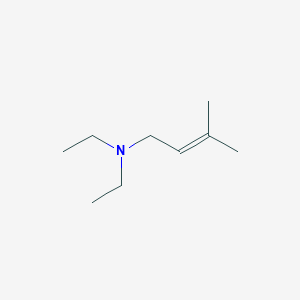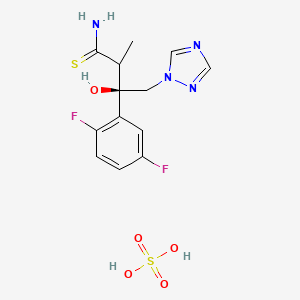![molecular formula C16H11Cl3N2O B14069860 7-Chloro-5-(2,6-dichlorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 30144-88-8](/img/structure/B14069860.png)
7-Chloro-5-(2,6-dichlorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-5-(2,6-dichlorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one: is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes a chlorinated phenyl ring and a diazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-(2,6-dichlorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves the reaction of 2,6-dichloroaniline with a suitable diazepine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the diazepine ring.
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques, such as continuous flow synthesis, to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorinated phenyl ring allows for various substitution reactions, where chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzodiazepines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of more complex benzodiazepine derivatives. Its unique structure makes it a valuable starting material for the development of new psychoactive drugs.
Biology: In biological research, 7-Chloro-5-(2,6-dichlorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one is studied for its interactions with various neurotransmitter receptors. It serves as a model compound to understand the binding mechanisms of benzodiazepines.
Medicine: Medically, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of anxiety, epilepsy, and other neurological disorders.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals. Its synthesis and modification are crucial for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 7-Chloro-5-(2,6-dichlorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties.
Comparison with Similar Compounds
- 7-Chloro-5-(2-fluorophenyl)-2-(N-nitrosomethylamino)-3H-1,4-benzodiazepine
- Acetylamino-[7-chloro-5-(2-fluoro-phenyl)-3H-benzo[e][1,4]diazepin-2-yl]-malonic acid diethyl ester
Comparison: Compared to these similar compounds, 7-Chloro-5-(2,6-dichlorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one is unique due to its specific chlorinated phenyl ring structure. This structural difference can influence its binding affinity to GABA receptors and its overall pharmacological profile. The presence of multiple chlorine atoms may enhance its potency and selectivity compared to other benzodiazepines.
Properties
CAS No. |
30144-88-8 |
|---|---|
Molecular Formula |
C16H11Cl3N2O |
Molecular Weight |
353.6 g/mol |
IUPAC Name |
7-chloro-5-(2,6-dichlorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H11Cl3N2O/c1-21-13-6-5-9(17)7-10(13)16(20-8-14(21)22)15-11(18)3-2-4-12(15)19/h2-7H,8H2,1H3 |
InChI Key |
OTQXKRRISJPTFS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


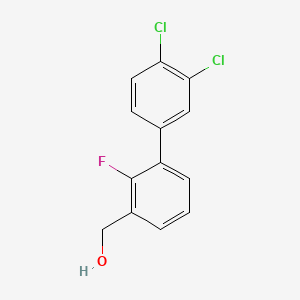
![2,6,9,13-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14069781.png)
![Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone](/img/structure/B14069785.png)
